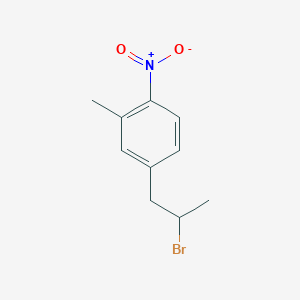

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene

CAS No.:

Cat. No.: VC20453489

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | 4-(2-bromopropyl)-2-methyl-1-nitrobenzene |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3 |

| Standard InChI Key | MRDDBMVAAUQGLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-] |

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound’s IUPAC name, 4-(2-bromopropyl)-2-methyl-1-nitrobenzene, reflects its substitution pattern on the aromatic ring. The benzene core features three distinct functional groups:

-

Nitro group (-NO₂) at position 1, conferring electron-withdrawing effects that influence electrophilic substitution reactions .

-

Methyl group (-CH₃) at position 2, which sterically and electronically modulates reactivity .

-

2-Bromopropyl chain (-CH₂CHBrCH₃) at position 4, introducing alkyl halide functionality for further derivatization .

The molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol . Its structure is analogous to 2-(3-bromopropyl)-4-methyl-1-nitrobenzene, a compound documented in PubChem (CID: 165665951), differing only in the placement of the bromopropyl substituent .

Physicochemical Properties

While experimental data for 4-(2-bromopropyl)-2-methyl-1-nitrobenzene are scarce, properties can be extrapolated from structurally similar bromonitroaromatics:

The nitro and bromine groups contribute to high thermal stability and limited solubility in polar solvents, typical of nitroaromatics .

Synthesis and Reactivity

Synthetic Pathways

Although no direct synthesis methods for 4-(2-bromopropyl)-2-methyl-1-nitrobenzene are documented, its preparation likely involves:

-

Friedel-Crafts alkylation of 2-methyl-1-nitrobenzene with 2-bromopropyl bromide, leveraging aluminum chloride as a catalyst.

-

Bromination of a pre-functionalized toluene derivative, followed by nitration and propyl chain introduction .

A related patent (CN102718659A) describes the synthesis of 4-bromo-2-nitrophenyl acetic acid using sodium-mediated rearrangements and carbon dioxide incorporation . Adapting this methodology, the bromopropyl group could be introduced via nucleophilic substitution or Grignard reactions.

Reactivity Profile

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants (e.g., Sn/HCl), enabling access to aniline derivatives .

-

Bromine Substitution: The bromine atom in the propyl chain is susceptible to nucleophilic displacement, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkyl groups .

-

Thermal Stability: Decomposition above 250°C may release toxic gases (e.g., NOₓ, HBr), necessitating controlled handling .

Applications in Research and Industry

Pharmaceutical Intermediates

Bromonitroaromatics are pivotal in synthesizing bioactive molecules. For example, 4-bromo-2-methyl-1-nitrobenzene serves as a precursor to antimicrobial agents and kinase inhibitors . The bromopropyl chain in 4-(2-bromopropyl)-2-methyl-1-nitrobenzene could enable the construction of prodrugs or targeted delivery systems via click chemistry .

Material Science

Nitroaromatics enhance polymer properties such as flame resistance and dielectric constants. Incorporating the bromopropyl group may improve compatibility with halogenated polymers (e.g., PVC) or facilitate surface functionalization in nanomaterials .

Environmental Considerations

Studies on nitroaromatic degradation highlight microbial pathways for bioremediation. The bromine substituent may alter degradation kinetics compared to non-halogenated analogs, warranting ecotoxicological assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume